3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide
Overview
Description
“3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide” is a chemical compound with the molecular formula C12H11ClFNO2S and a molecular weight of 287.74 . It contains a benzothiophene ring, which is a sulfur-containing heterocycle, attached to a carboxamide group and a fluoropropoxy group .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C(N)C=1SC=2C=C(OCCCF)C=CC2C1Cl . This string represents the connectivity of atoms in the molecule but does not provide information about its 3D structure or conformation.Scientific Research Applications
Novel Molecules as Potential Anti-Inflammatory Agents
Research has highlighted the synthesis of novel molecules structurally related to 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide for potential use as anti-inflammatory agents. These studies involve synthesizing derivatives and analyzing their anti-inflammatory properties (Moloney, 2000).
Antimicrobial Activity
Research has also been conducted on the antimicrobial properties of benzothiophene derivatives. For example, studies on 3-Chloro-1-benzothiophene-2-carbonylchloride, a related compound, have focused on developing derivatives with significant antibacterial and antifungal activities (Naganagowda & Petsom, 2011).
Synthesis and Structural Analysis
Synthesis and structural analysis of related benzothiophene derivatives, such as 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide, have been explored. These studies involve confirming compound structures through various analytical techniques like NMR and mass spectral analysis, contributing to the understanding of benzothiophene derivatives' chemical properties (Naganagowda et al., 2014).
Potential Anti-Cancer Properties
Some research has explored the antitumor activity of benzothiophene derivatives. Investigations into new derivatives have shown promising results in inhibiting the growth of human tumor cells, indicating the potential of these compounds in cancer research (Ostapiuk, Frolov, & Matiychuk, 2017).
Inhibitors of Plasmodium Falciparum
Benzothiophene carboxamide derivatives have been studied as inhibitors of Plasmodium falciparum, showing efficacy in inhibiting this malaria-causing parasite. These studies suggest the potential of benzothiophene derivatives in developing new antimalarial treatments (Banerjee et al., 2011).
Properties
IUPAC Name |
3-chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2S/c13-10-8-3-2-7(17-5-1-4-14)6-9(8)18-11(10)12(15)16/h2-3,6H,1,4-5H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHIHKOUGMQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCF)SC(=C2Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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